![molecular formula C23H19ClN4O3 B2504518 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 1105222-62-5](/img/structure/B2504518.png)

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

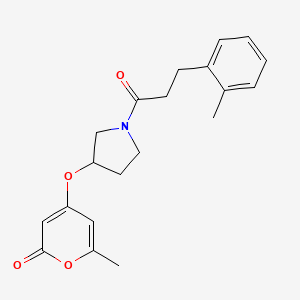

The compound "2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide" is a novel molecule that appears to be related to a class of compounds with potential biological activities. The related compounds have been synthesized and characterized for their anticancer properties, as well as for their enzyme inhibition capabilities, specifically targeting lipase and α-glucosidase enzymes .

Synthesis Analysis

The synthesis of related compounds involves linear synthesis methods, where novel derivatives are created and characterized using techniques such as LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . Another study describes the use of a starting compound to synthesize a series of heterocyclic compounds, which are then further modified to produce various derivatives characterized by similar analytical methods . These synthetic pathways are crucial for the development of compounds with potential therapeutic applications.

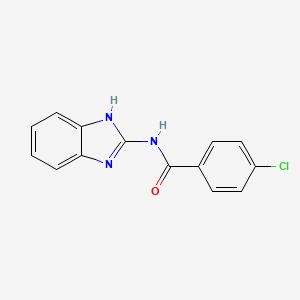

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using spectroscopic methods. For instance, one of the compounds, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," has been described to have a chlorophenyl ring oriented at an angle with respect to the thiazole ring, and in the crystal form, molecules are linked via intermolecular interactions . This kind of structural information is essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The related compounds have been used as synthons in various chemical reactions. For example, "3-Methyl-4H-[1,2,4]-oxadiazol-5-one" has been employed in synthetic sequences such as alkylation, Michael addition, and Mitsunobu reactions to incorporate side chains for further synthesis . The stability of these compounds under various conditions is also noted, which is important for their use in different chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural characteristics and the analytical methods used for their characterization. The stability of the compounds under different conditions, as well as their reactivity in various chemical reactions, provides insight into their physical and chemical behavior . Additionally, the intermolecular interactions observed in crystal structures can influence the physical properties such as solubility and melting points .

Scientific Research Applications

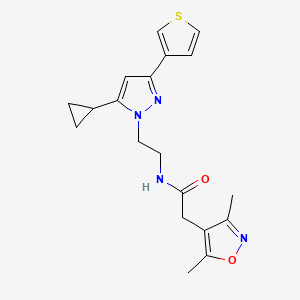

Heterocyclic Synthesis and Biological Assessment

A study by Karpina et al. (2019) explored the synthesis of 1,2,4-triazoles with 1,2,4-oxadiazole cycles, focusing on their biological properties. This research is relevant for understanding the synthesis methods and biological assessment of compounds similar to 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide (Karpina et al., 2019).

Synthesis and Pharmacological Evaluation

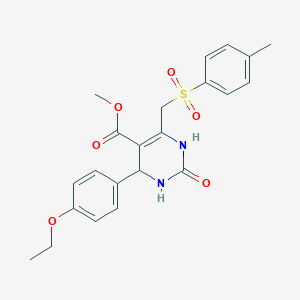

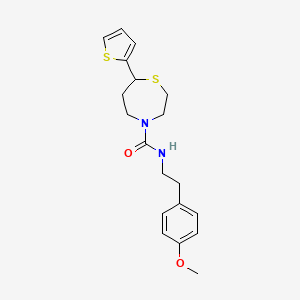

Nafeesa et al. (2017) discussed the synthesis of N-substituted derivatives with 1,3,4-oxadiazole and acetamide groups. These compounds were evaluated for antibacterial and anti-enzymatic potential. This research provides insight into the pharmacological evaluation of compounds structurally related to the compound (Nafeesa et al., 2017).

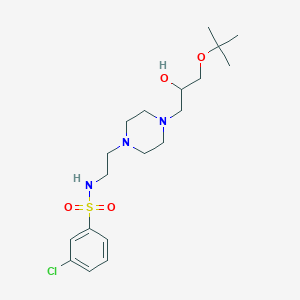

Antibacterial Potentials of Derivatives

Iqbal et al. (2017) synthesized acetamide derivatives with azinane and 1,3,4-oxadiazole cores, evaluating their antibacterial potentials. The study highlights the importance of such compounds in addressing bacterial resistance, which can be crucial for compounds like this compound (Iqbal et al., 2017).

Lipase and α-Glucosidase Inhibition

Bekircan et al. (2015) studied novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their lipase and α-glucosidase inhibition. This research provides insights into the potential therapeutic applications of similar compounds in metabolic disorders (Bekircan et al., 2015).

Quantum Mechanical Studies and Photovoltaic Efficiency

Mary et al. (2020) performed spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. The study also explored the photovoltaic efficiency of these compounds, indicating their potential application in dye-sensitized solar cells (Mary et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as oxadiazole derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase .

Mode of Action

It is known that similar compounds, such as oxadiazole derivatives, can interact with their targets and cause changes in their function .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O3/c1-15-4-6-16(7-5-15)13-25-20(29)14-28-12-2-3-19(23(28)30)22-26-21(27-31-22)17-8-10-18(24)11-9-17/h2-12H,13-14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBWIFDVYFSRIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)

![N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide](/img/structure/B2504444.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2504448.png)